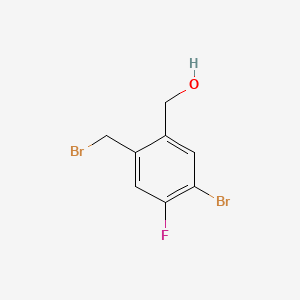
(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol is an organic compound that contains bromine, fluorine, and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol typically involves the bromination of a precursor compound, followed by the introduction of a hydroxyl group. One possible route is:
Bromination: Starting with a fluorophenylmethanol derivative, bromine is added to the aromatic ring under controlled conditions to introduce the bromine atoms.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form a less reactive compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted phenylmethanol derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(5-Bromo-2-(bromomethyl)-4-chlorophenyl)methanol: Similar structure but with chlorine instead of fluorine.
(5-Bromo-2-(bromomethyl)-4-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in (5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol makes it unique, potentially offering distinct reactivity and interactions compared to its analogs.
生物活性
(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data tables.
The molecular formula for this compound is C8H7Br2F, with a molecular weight of 292.95 g/mol. The compound features a bromomethyl group and a fluorophenyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H7Br2F |
| Molecular Weight | 292.95 g/mol |
| IUPAC Name | 5-Bromo-2-(bromomethyl)-4-fluorophenylmethanol |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of brominated phenols have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds often fall within the range of 20–70 µM against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study:
A study examining the antimicrobial efficacy of halogenated phenols reported that compounds with bromine substitutions demonstrated enhanced activity against resistant strains of bacteria. The MIC values for these compounds were significantly lower than those of standard antibiotics, indicating their potential as alternative therapeutic agents .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, certain brominated phenolic compounds have been shown to inhibit cell proliferation in breast cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins .
Research Findings:
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines at non-cytotoxic concentrations, suggesting a favorable therapeutic index. The specific pathways involved in its anticancer activity are still under investigation but may include the modulation of key signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may interact with specific enzymes critical for microbial growth and cancer progression. Compounds with similar structures have been shown to inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell cycle regulation .
Mechanism of Action:
The proposed mechanism involves the binding of the compound to the active site of target enzymes, leading to reduced enzymatic activity and subsequent effects on cellular processes. This interaction is crucial for developing new inhibitors targeting resistant microbial strains or cancer cells .
特性
分子式 |
C8H7Br2FO |
|---|---|
分子量 |
297.95 g/mol |
IUPAC名 |
[5-bromo-2-(bromomethyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7Br2FO/c9-3-5-2-8(11)7(10)1-6(5)4-12/h1-2,12H,3-4H2 |
InChIキー |
BVMZXJBFMHZBSV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)F)CBr)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















